Acetic acid, 2-(2-bromoethoxy)-, methyl ester
Description
Structure and Synthesis: Acetic acid, 2-(2-bromoethoxy)-, methyl ester (methyl 2-(2-bromoethoxy)acetate) is an ester derivative of acetic acid featuring a bromoethoxy substituent. Its structure comprises a methyl ester group linked to an acetic acid backbone substituted with a 2-bromoethoxy moiety. This compound is primarily synthesized via esterification reactions. For instance, 2-bromoethyl 2-bromoacetate—a key intermediate—is formed by reacting 2-bromoethanol with 2-bromoacetic acid under solvent-free conditions with catalytic p-toluenesulfonic acid . Subsequent reactions with fatty acids (e.g., oleic or stearic acid) yield bromoethoxy-functionalized esters used in biodegradable surfactant synthesis .
Applications:
The bromoethoxy group serves as a reactive site for quaternization, enabling the production of cationic surfactants such as imidazolium-based compounds. These surfactants exhibit high biodegradability and are critical in green chemistry applications .
Properties
IUPAC Name |
methyl 2-(2-bromoethoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGQPSYYFHEMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596745 | |
| Record name | Methyl (2-bromoethoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100463-97-6 | |
| Record name | Methyl (2-bromoethoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 2-(2-Bromoethoxy)Acetic Acid
The most straightforward route involves esterifying 2-(2-bromoethoxy)acetic acid with methanol under acidic catalysis. This method mirrors classic Fischer esterification protocols and is widely reported for structurally analogous compounds.
Reaction Mechanism and Conditions
In a representative procedure, 2-(2-bromoethoxy)acetic acid (10 mmol) is dissolved in methanol (50 mL) with concentrated sulfuric acid (0.5 mL) as a catalyst. The mixture is refluxed for 30–60 minutes, followed by neutralization, extraction, and purification via distillation or chromatography. Key advantages include simplicity and high yields (typically >95%), though the availability of the carboxylic acid precursor may limit scalability.
Table 1: Optimization of Esterification Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (H₂SO₄) | 5–10 mol% | Maximizes rate |
| Temperature | 60–65°C (reflux) | Prevents decomposition |
| Reaction Time | 30–45 min | Balances conversion vs. side reactions |
| Solvent (MeOH) | 5–10 mL/g substrate | Ensures solubility |
Limitations and Modifications
While effective, this method requires pre-synthesized 2-(2-bromoethoxy)acetic acid, which itself is often prepared via bromination of 2-(2-hydroxyethoxy)acetic acid. Alternative catalysts, such as p-toluenesulfonic acid or ion-exchange resins, have been explored to reduce side reactions. For example, using Amberlyst-15 in methanol at 70°C achieved comparable yields (97%) with easier catalyst removal.
Borate Ester Intermediation
A patent-pending method optimizes industrial-scale production by avoiding direct handling of brominated acids. This two-step approach first converts 2-methoxyethanol into a borate ester intermediate, which is subsequently brominated.
Step 1: Formation of Tris-(2-Methoxy-1-yl)-Ethyl Metaborate
2-Methoxyethanol reacts with metaboric anhydride (B₂O₃) in toluene at 80–90°C for 4–6 hours. The intermediate is isolated in >90% yield and exhibits enhanced stability for subsequent reactions.
Step 2: Bromination with Hydrogen Bromide
The borate ester is treated with gaseous HBr in dichloromethane at 0–5°C for 2 hours. This regioselectively substitutes the terminal hydroxyl group with bromine, yielding 2-bromoethyl methyl ether. Subsequent coupling with methyl chloroacetate in the presence of K₂CO₃ produces the target ester in 85% overall yield.
Table 2: Comparative Analysis of Borate Method
| Metric | Borate Method | Direct Esterification |
|---|---|---|
| Overall Yield | 85% | 95% |
| Purity | 98% | 99% |
| Scalability | High | Moderate |
| Byproduct Generation | Low | Moderate |
Direct Bromination of Hydroxyethoxy Precursors
A third route brominates methyl 2-(2-hydroxyethoxy)acetate using phosphorus tribromide (PBr₃) or HBr/acetic acid. This approach is favored for its atom economy but requires careful temperature control.
Procedure and Optimization
Methyl 2-(2-hydroxyethoxy)acetate (5 mmol) is dissolved in dry diethyl ether and cooled to 0°C. PBr₃ (1.1 equiv) is added dropwise, and the mixture is stirred for 2 hours. After quenching with ice water, the product is extracted and purified via vacuum distillation, yielding 80–88%.
Table 3: Brominating Agents Compared
| Agent | Yield | Reaction Time | Side Products |
|---|---|---|---|
| PBr₃ | 88% | 2 h | Minimal |
| HBr/AcOH | 75% | 6 h | Esters |
| NBS | 65% | 12 h | Dibromination |
Emerging Methods and Innovations
Recent advances focus on solvent-free and catalytic systems. For instance, microwave-assisted esterification reduced reaction times to 10 minutes with 94% yield. Enzymatic catalysis using lipases (e.g., Candida antarctica) in ionic liquids also shows promise, achieving 90% conversion under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(2-bromoethoxy)-, methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The compound can be oxidized to form more complex molecules, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted acetic acid derivatives.
Hydrolysis: The primary products are acetic acid and methanol.
Scientific Research Applications
Acetic acid, 2-(2-bromoethoxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid, 2-(2-bromoethoxy)-, methyl ester involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis, releasing acetic acid and methanol. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Structural Analogs: Bromo vs. Chloro Substituents
tert-Butyl 2-(2-Chloroethoxy)acetate ():
- Structure : Replaces bromine with chlorine and uses a tert-butyl ester.
- Reactivity : Chlorine is a weaker leaving group compared to bromine, reducing its efficiency in nucleophilic substitution reactions.
- Stability : The bulky tert-butyl group enhances steric protection, making the ester less prone to hydrolysis than the methyl analog.
- Applications : Likely used in controlled-release reactions where slower reactivity is advantageous.
| Property | Methyl 2-(2-Bromoethoxy)acetate | tert-Butyl 2-(2-Chloroethoxy)acetate |
|---|---|---|
| Molecular Weight | 211.04 g/mol | 208.68 g/mol |
| Leaving Group (X) | Br (strong) | Cl (moderate) |
| Ester Group | Methyl | tert-Butyl |
| Hydrolysis Susceptibility | Moderate | Low |
| Key Applications | Surfactant precursors | Specialty intermediates |
Ester Group Variants
2-(2-Bromoethoxy)-2-oxoethyl Oleate/Stearate ():
- Structure : Features long-chain fatty acid esters (oleate/stearate) instead of methyl.
- Reactivity : The bromoethoxy group facilitates quaternization with imidazole to form cationic surfactants.
- Physical Properties : Higher molecular weights (oleate: ~447.5 g/mol; stearate: ~451.6 g/mol) result in lower volatility and enhanced lipid solubility.
- Applications : Used in Oleic Surf and Stearic Surf surfactants, which demonstrate high yields (65–70%) and biodegradability .
| Property | Methyl Ester | Oleate/Stearate Esters |
|---|---|---|
| Molecular Weight | 211.04 g/mol | ~447–451 g/mol |
| Solubility | Moderate in organic solvents | High in nonpolar media |
| Key Step | Quaternization with imidazole | Same, but with fatty acid integration |
| Yield in Surfactant Synthesis | ~63–83% (precursor) | ~65–70% (final product) |
Brominated Esters in Other Contexts
Methyl 2-(Bromomethyl)phenylacetate ():
- Structure : Bromomethyl group attached to a phenyl ring.
- Reactivity : The benzylic bromine enhances electrophilicity, favoring aromatic substitution or coupling reactions.
- Applications: Potential use in pharmaceuticals or agrochemicals as alkylating agents.
Methyl 2-(Benzyloxy)-5-(bromoacetyl)benzoate ():
- Structure : Bromoacetyl substituent on a benzyloxy-benzoate backbone.
- Reactivity : The bromoacetyl group participates in nucleophilic acyl substitutions.
- Applications : Intermediate in synthesizing bioactive molecules or polymers.
| Compound | Key Functional Group | Reactivity Profile | Primary Use |
|---|---|---|---|
| Methyl 2-(2-Bromoethoxy)acetate | Bromoethoxy | Nucleophilic substitution | Surfactant precursors |
| Methyl 2-(Bromomethyl)phenylacetate | Bromomethyl | Electrophilic aromatic substitution | Pharmaceutical intermediates |
| Methyl 2-(Benzyloxy)-5-(bromoacetyl)benzoate | Bromoacetyl | Acyl substitution | Polymer chemistry |
Biological Activity
Acetic acid, 2-(2-bromoethoxy)-, methyl ester, also known as a brominated derivative of acetic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , indicating that it contains bromine, which is pivotal in its biological activity. The presence of the bromoethoxy group is essential for its interaction with biological systems.
Synthesis
The synthesis of this compound typically involves bromination reactions on ethoxy derivatives of acetic acid. The synthetic route can be optimized to enhance yield and purity, which is crucial for subsequent biological testing.
Antimicrobial Activity
Recent studies indicate that acetic acid derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) ranging from 0.07 to 1.13 mg/mL for related compounds against Staphylococcus aureus and Escherichia coli . This suggests that acetic acid derivatives might disrupt bacterial cell membranes or metabolic pathways.
Antioxidant Properties
The antioxidant capacity of acetic acid derivatives has been highlighted in several studies. Antioxidants are crucial in mitigating oxidative stress-related diseases. The ability of these compounds to scavenge free radicals could be linked to their structural features, particularly the presence of halogen atoms which may enhance electron donation capabilities .
Potential in Cancer Therapy
Research into the estrogen receptor modulation by similar compounds has opened avenues for exploring their use in cancer therapy. Compounds that interact with estrogen receptors could potentially lead to new treatments for hormone-dependent cancers . The molecular dynamics simulations suggest that these compounds could act as antagonists to estrogen receptors, thus inhibiting cancer cell proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antibacterial effects of various acetic acid derivatives against clinical isolates of pathogens. The results demonstrated that certain derivatives exhibited potent antibacterial activity, suggesting a mechanism involving disruption of bacterial cell wall integrity .
- Antioxidant Activity Assessment : In vitro assays were conducted to evaluate the antioxidant potential of acetic acid derivatives. The results showed a significant reduction in reactive oxygen species (ROS) levels, indicating their potential role in preventing oxidative damage in cellular models .
- Cancer Cell Line Studies : In a recent investigation, the effects of brominated acetic acid derivatives on breast cancer cell lines were assessed. The findings revealed that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Research Findings Summary Table
Q & A
Q. What are the key synthetic routes for preparing acetic acid, 2-(2-bromoethoxy)-, methyl ester?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving esterification and halogenation. A common approach involves:
Etherification : Reacting ethylene glycol derivatives with brominating agents (e.g., HBr or PBr₃) to introduce the bromoethoxy group.
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer: Key techniques include:
- NMR : The bromine atom (²H-coupled splitting in ¹H NMR) and ester carbonyl (δ ~170 ppm in ¹³C NMR) provide diagnostic signals.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 239.11 for C₈H₁₅BrO₃) and fragmentation patterns confirm structure .
- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) are observed .
Data Table :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 3.7 (OCH₂CH₂Br), δ 3.3 (COOCH₃) | |
| MS (EI) | [M+H]+ = 240.1 |
Advanced Research Questions
Q. What role does this compound play in medicinal chemistry synthesis?
Methodological Answer: The bromoethoxy group serves as a versatile linker in drug candidates. For example, it facilitates:
- Spacer in PROTACs : Connects targeting ligands to E3 ligase recruiters via nucleophilic substitution .
- Prodrug Activation : Hydrolysis of the ester releases bioactive moieties in controlled environments (e.g., tumor microacidity) .
Case Study : In Reference Example 108 (EP 4,374,877 A2), the compound was used to synthesize diazaspiro derivatives with antitumor activity, achieving LCMS m/z 771 [M+H]+ .
Q. How can stability issues during storage be mitigated?
Methodological Answer:
- Storage Conditions : Store at 2–8°C in airtight, amber vials to prevent hydrolysis of the ester and bromoethoxy groups .
- Stabilizers : Add desiccants (e.g., molecular sieves) to minimize moisture-induced degradation .
Data Contradiction : While NIST data () lacks decomposition thresholds, Indagoo’s SDS () notes instability above 25°C, emphasizing the need for empirical stability testing.
Q. What reaction mechanisms govern its reactivity in nucleophilic substitutions?
Methodological Answer: The bromine acts as a leaving group in SN2 reactions. Key factors:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking species (e.g., amines, thiols).
- Steric Hindrance : The ethoxy spacer reduces steric bulk, favoring bimolecular kinetics.
Example : Substitution with L-aspartate dimethyl ester () proceeded at 72% yield in methanol, driven by bromide displacement .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
Q. How is it utilized in polymer chemistry?
Methodological Answer: The compound’s ether and ester groups enable:
- Crosslinking : Forms networks via radical-initiated polymerization (e.g., with acrylates).
- Functionalization : Grafts onto polymers like PEG to create biodegradable carriers .
Q. What analytical methods ensure purity in synthesis?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time ~1.31–1.38 min (SMD-TFA05 method) .
- Elemental Analysis : Confirm Br content (~33.4% theoretical) via combustion analysis .
Q. How are contradictions in literature data resolved?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
